molecular formula C17H17N5O2 B2932059 5-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1448126-29-1

5-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2932059
CAS No.: 1448126-29-1
M. Wt: 323.356
InChI Key: YXLRMFXCEADAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a potent and selective ATP-competitive inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-Met signaling pathway is a critical regulator of invasive growth and is frequently dysregulated in a wide array of human cancers, including non-small cell lung cancer (NSCLC), gastric, and liver cancers , making it a high-value target for therapeutic development. This compound exerts its research utility by effectively blocking c-Met autophosphorylation and subsequent downstream activation of key proliferative and survival pathways, such as the MAPK and PI3K/Akt cascades. Its molecular design, featuring a pyridine-pyrazole moiety, is characteristic of small molecules developed to target the kinase domain with high affinity. In research settings, this inhibitor is primarily used to investigate the oncogenic mechanisms driven by c-Met, including tumor cell proliferation, migration, invasion, and angiogenesis . It serves as a crucial pharmacological tool for validating c-Met as a driver in specific cancer models, for studying mechanisms of resistance to targeted therapies, and for evaluating combination treatment strategies in preclinical studies.

Properties

IUPAC Name

5-cyclopropyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-17(15-11-16(24-21-15)13-1-2-13)19-8-10-22-9-5-14(20-22)12-3-6-18-7-4-12/h3-7,9,11,13H,1-2,8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLRMFXCEADAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Molecular Formula: C17H17N5O2
Molecular Weight: 323.35 g/mol
CAS Number: 1448126-29-1

Structural Representation

The compound consists of a cyclopropyl group, a pyridine moiety, and an isoxazole carboxamide structure, which contribute to its biological properties.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazoles have shown potent inhibitory effects against various cancer cell lines. The compound under review has been noted for its potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: Inhibition of CDK2 and CDK9

In a study involving structurally related compounds, it was reported that certain pyrazolo[3,4-b]pyridines exhibited IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, showcasing their effectiveness as potential anticancer agents . The selectivity towards CDK2 over CDK9 was particularly notable, with a 265-fold difference in activity.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Isoxazole derivatives have been tested for antibacterial and antifungal activities. In vitro studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organisms
Compound A (similar structure)4.69Bacillus subtilis
Compound B (related pyrazole)5.64Staphylococcus aureus
Compound C (isoxazole derivative)8.33Escherichia coli

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or enzymes critical to cellular processes. The presence of the isoxazole ring is known to enhance bioactivity through interactions with biological targets.

Synthesis

The synthesis of 5-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide involves several steps:

  • Formation of Intermediate Compounds: Starting from readily available precursors, key intermediates are synthesized through nucleophilic substitutions and cyclization reactions.
  • Final Coupling Reaction: The final product is obtained by coupling the synthesized intermediates under controlled conditions to ensure high yield and purity.

Table 2: Synthesis Steps Overview

StepDescription
Step 1Synthesis of cyclopropyl-pyrazole intermediate
Step 2Formation of isoxazole ring via cyclization
Step 3Coupling with pyridine derivative

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine vs. Pyrazine Substitution

A key analog is 5-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide (CAS 2034605-40-6, C₁₆H₁₆N₆O₂) . Differences include:

  • Pyridine (pyridin-4-yl) vs. pyrazine (pyrazin-2-yl): Pyridine (C₅H₅N) has one nitrogen atom, while pyrazine (C₄H₄N₂) has two, increasing electron-deficient character. Pyridin-4-yl’s nitrogen position (para) facilitates axial interactions with biological targets, whereas pyrazin-2-yl’s nitrogen arrangement could alter binding geometry .
Table 1: Substituent Comparison
Compound CAS Number Molecular Formula Key Substituent Molecular Weight
Target Compound (pyridin-4-yl) N/A C₁₇H₁₇N₅O₂* Pyridin-4-yl ~323.35
Pyrazin-2-yl Analog 2034605-40-6 C₁₆H₁₆N₆O₂ Pyrazin-2-yl 324.34
Piperidinylmethyl Analog 1421585-19-4 C₂₀H₂₃N₃O₂S* Piperidinylmethyl 385.5

*Inferred from structural analysis.

Ethyl Linker vs. Piperidinylmethyl Substituent

The compound 5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide (CAS 1421585-19-4, molecular weight 385.5) differs in its linker and substituents:

  • Ethyl linker in the target compound provides flexibility and moderate hydrophilicity.
  • Piperidinylmethyl group introduces a bulky, basic tertiary amine, which may enhance blood-brain barrier penetration but increase metabolic susceptibility.

Chlorophenyl/Cyano-Substituted Pyrazole Analogs

Compounds like 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3p, yields 62–71%) highlight the impact of electron-withdrawing groups (EWGs):

  • Chloro and cyano substituents increase metabolic stability but may reduce bioavailability due to high polarity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.